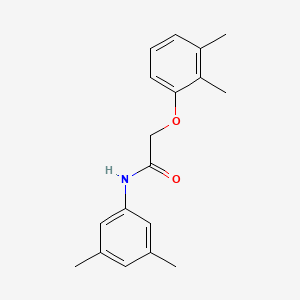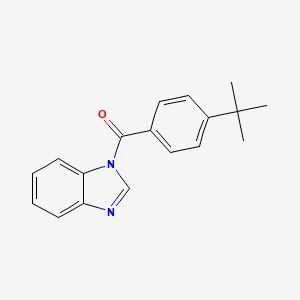
2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the use of starting materials such as ethyl 2-(substituted phenoxy) acetic acids, which are then reacted with suitable amines in the presence of reagents like dry dichloromethane, lutidine, and TBTU under cooled conditions. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized with good yield through such a process and its structure was confirmed by spectroscopic techniques including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography, revealing details such as the orthorhombic crystal system, space group, and unit cell parameters. The crystal structure is further refined to elucidate intermolecular hydrogen bonds and intramolecular interactions, providing insights into the structural stability and conformational preferences of the molecule (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acetylation, ethylation, and condensation steps, leading to products with high purity as confirmed by HPLC. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility (Gong Fenga, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal form, are determined through experimental methods. The synthesis process often aims to optimize these properties for specific applications, such as increasing solubility in pharmaceutical formulations (Gong Fenga, 2007).
Chemical Properties Analysis
Chemical properties analysis involves understanding the reactivity, stability, and interactions of the compound with other molecules. Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to elucidate these properties. Quantum chemical and natural bond orbital investigations provide insights into the electronic structure, helping to predict the reactivity patterns and stability of the compound (Arjunan et al., 2012).
科学的研究の応用
Biological Effects of Related Compounds
- Biological Effects of Acetamide and Derivatives : A study discusses the toxicology and biological consequences of exposure to acetamide and its derivatives, including dimethyl derivatives, which have commercial importance and varied biological responses. This information could be relevant for understanding the biological activity or potential applications of "2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide" in the context of toxicology and biological effects (Kennedy, 2001).
Therapeutic Evidence and Mechanisms of Action in Psychiatry
- N-acetylcysteine (NAC) in Psychiatry : NAC, a compound with a specific mechanism of action modulating glutamatergic, neurotropic, and inflammatory pathways, shows promise in the treatment of psychiatric disorders. This highlights the potential for compounds that act on similar pathways or have antioxidant properties to be researched for psychiatric applications (Dean et al., 2011).
Antituberculosis Activity of Organotin Complexes
- Antituberculosis Study of Organotin(IV) Complexes : This review focuses on the antituberculosis activity of organotin complexes, showing that structural diversity and the nature of ligands significantly influence their biological activity. This suggests that exploring the antituberculosis potential of "2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide" or its derivatives could be of interest, especially if they can form complexes with metals or have structural features conducive to biological activity (Iqbal et al., 2015).
Metabolic Effects in Cancer
- Metabolic Shifts in Cancer : Research on the metabolic shifts from glucose to alternative fuels like glutamine and acetate in cancer cells indicates the importance of understanding how different compounds can influence metabolic pathways. This is relevant for compounds that may affect metabolic pathways or have potential therapeutic applications in cancer treatment (Corbet & Féron, 2015).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-8-13(2)10-16(9-12)19-18(20)11-21-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBMUKVKQHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)
![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)
![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
